molecular formula C31H33N5O4 B588111 Intedanib-d3 CAS No. 1624587-84-3

Intedanib-d3

Cat. No. B588111
CAS RN: 1624587-84-3
M. Wt: 542.654
InChI Key: XZXHXSATPCNXJR-LTZCEKDDSA-N
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Description

Intedanib-d3, also known as Nintedanib , is an oral, small-molecule tyrosine kinase inhibitor . It is used to treat idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease . The molecular formula of Intedanib-d3 is C31H30D3N5O4 .


Synthesis Analysis

The synthesis of Nintedanib involves a combination of the current synthesis method of this compound and its intermediates . A new process concept was developed to optimize and simplify the synthesis of crystalline vitamin D3. This process was conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing .


Molecular Structure Analysis

The molecular structure of Intedanib-d3 is represented by the formula C31H30D3N5O4 . The molecular weight is 542.64 .


Chemical Reactions Analysis

Intedanib-d3 is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .


Physical And Chemical Properties Analysis

Intedanib-d3 has a molecular weight of 542.6 g/mol . The molecular formula is C31H33N5O4 . The XLogP3 is 3.3, and it has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .

Scientific Research Applications

  • Intedanib as a Multi-Target Tyrosine Kinase Inhibitor : Intedanib has been developed as an anti-cancer and anti-fibrotic drug due to its ability to inhibit multiple tyrosine kinase receptors, which are crucial in tumor angiogenesis and tumor progression. It has shown clinical efficacy against a broad range of malignancies and appears to have an excellent safety profile (Antoniu & Kolb, 2010).

  • Synthesis and Evaluation of Novel RTK Inhibitors : A study on novel oxindole-based RTK inhibitors, which includes intedanib, demonstrated their potent anti-proliferative activity against various cancer cell lines. These compounds, including intedanib, have been evaluated for their effectiveness in inhibiting cancer cell proliferation (Chen et al., 2014).

  • Intedanib in Phase III Development for NSCLC : Intedanib has reached phase III trials for the treatment of non-small cell lung cancer (NSCLC), indicating its significant potential in this area. Its development alongside other receptor kinase inhibitors showcases its importance in current cancer research and therapy (Yee, 2011).

Mechanism of Action

Nintedanib is a competitive inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) .

Safety and Hazards

Intedanib-d3 is harmful if swallowed, inhaled, or in contact with skin . It is classified as causing skin irritation (Category 2), serious eye damage/eye irritation (Category 2), and acute toxicity, oral (Category 4) .

Future Directions

Nintedanib is currently one of only two disease-modifying therapies available and indicated for the treatment of idiopathic pulmonary fibrosis . It is also used as a first-line treatment following diagnosis to slow down the progressive loss of lung function . As a chemotherapeutic agent for non-small cell lung cancer (NSCLC), Nintedanib, in combination with Docetaxel, is reserved for patients who have tried and failed first-line chemotherapeutic options .

properties

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMDPSXJELVGJG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Intedanib-d3

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